Product packaging for 2-Formylquinoline 1-oxide(Cat. No.:CAS No. 54618-45-0)

2-Formylquinoline 1-oxide

Cat. No.: B12858409
CAS No.: 54618-45-0
M. Wt: 173.17 g/mol
InChI Key: ANHVXVZNBBSECV-UHFFFAOYSA-N
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Description

2-Formylquinoline 1-oxide is a high-value synthetic building block in medicinal chemistry and organic synthesis. Its structure, featuring both a formyl group and an N-oxide moiety, makes it a versatile precursor for constructing complex quinoline derivatives. This compound is particularly valuable in the synthesis of novel antitumor agents. Research demonstrates its application in the efficient preparation of N-acyllavendamycin analogues and quinoline-5,8-diones, which have shown potent and selective activity against ras oncogene-transformed cell lines, indicating promise in anticancer research . Furthermore, this compound serves as a crucial intermediate in deoxygenative C2-H functionalization reactions. Quinoline N-oxides can undergo transition-metal-free sulfonylation with sulfonyl chlorides to produce 2-sulfonylquinolines, important scaffolds in drug discovery . The compound's reactivity allows for the development of diverse quinoline-based structures, which are privileged scaffolds in pharmaceuticals due to their wide range of biological activities, including antimalarial, antibacterial, and anticancer effects . This chemical is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B12858409 2-Formylquinoline 1-oxide CAS No. 54618-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54618-45-0

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

1-oxidoquinolin-1-ium-2-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-7H

InChI Key

ANHVXVZNBBSECV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C=O

Origin of Product

United States

Synthetic Methodologies for 2 Formylquinoline 1 Oxide and Its Direct Precursors

Direct Synthesis of 2-Formylquinoline 1-oxide

The most direct route to this compound involves the oxidation of a pre-existing 2-substituted quinoline (B57606) 1-oxide. This approach leverages the stability of the N-oxide functionality while transforming a less oxidized group at the 2-position into the desired aldehyde.

Oxidation Pathways from Precursor Compounds

The key precursor for the direct synthesis of this compound is 2-(Hydroxymethyl)quinoline 1-oxide. The transformation of the hydroxymethyl group to a formyl group is a critical step that can be achieved using various oxidizing agents.

The oxidation of 2-(Hydroxymethyl)quinoline 1-oxide to this compound can be effectively carried out using activated manganese dioxide (MnO₂). This reagent is a mild and selective oxidizing agent, particularly suitable for the conversion of benzylic and allylic alcohols to their corresponding aldehydes and ketones. The heterocyclic nature of the substrate, with the hydroxymethyl group at a position analogous to a benzylic alcohol, makes MnO₂ an appropriate choice.

The synthesis of the precursor, 2-(Hydroxymethyl)quinoline 1-oxide, is itself a two-step process starting from quinoline-2-carboxaldehyde. The aldehyde is first reduced to the corresponding alcohol, 2-(hydroxymethyl)quinoline, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). The subsequent N-oxidation of 2-(hydroxymethyl)quinoline with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) yields the desired 2-(Hydroxymethyl)quinoline 1-oxide.

In a typical procedure for the oxidation step, 2-(Hydroxymethyl)quinoline 1-oxide is stirred with a significant excess of activated manganese dioxide in a suitable solvent, such as chloroform (B151607) (CHCl₃). The reaction is generally carried out at room temperature over an extended period to ensure complete conversion. The heterogeneous nature of the reaction requires efficient stirring. Upon completion, the solid manganese oxides are removed by filtration, and the desired product, this compound, is isolated from the filtrate.

Table 1: Reaction Parameters for the Oxidation of 2-(Hydroxymethyl)quinoline 1-oxide

ParameterValue
Starting Material 2-(Hydroxymethyl)quinoline 1-oxide
Reagent Activated Manganese Dioxide (MnO₂)
Solvent Chloroform (CHCl₃)
Reaction Time 72 hours
Temperature Room Temperature
Work-up Filtration to remove MnO₂

Strategic Routes for Structurally Related Formyl Quinoline N-Oxide Derivatives

The functionalization of quinoline N-oxides has been extensively studied, with a variety of methods available to introduce substituents at different positions of the quinoline ring. For instance, C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines, often directed by the N-oxide group. These methods allow for the introduction of alkyl, aryl, and other functional groups, which can then be further transformed into a formyl group.

Considerations in Nitrogen Atom Oxidation for Quinoline Systems

The N-oxidation of the quinoline ring is a pivotal step in the synthesis of this compound and its derivatives. The reactivity of the nitrogen atom towards oxidation is significantly influenced by the electronic nature of the substituents on the quinoline ring.

Electron-donating groups on the quinoline ring generally enhance the nucleophilicity of the nitrogen atom, facilitating the N-oxidation process. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, making the N-oxidation more challenging and often requiring harsher reaction conditions or more potent oxidizing agents.

The position of the substituents also plays a crucial role. Steric hindrance around the nitrogen atom can impede the approach of the oxidizing agent, thereby slowing down the reaction rate. For example, substituents at the C2 and C8 positions can have a more pronounced steric effect on the nitrogen atom compared to substituents on the benzo part of the quinoline ring system. Therefore, the choice of oxidizing agent and reaction conditions must be carefully optimized based on the substitution pattern of the quinoline precursor. Common oxidizing agents for this transformation include peroxy acids like m-CPBA and hydrogen peroxide in acetic acid.

Reactivity and Mechanistic Investigations of 2 Formylquinoline 1 Oxide

Catalytic Transformations Mediated by 2-Formylquinoline 1-oxide as a Directing Group

The quinoline (B57606) N-oxide moiety, particularly in conjunction with a C-2 substituent like a formyl group, serves as a powerful directing group in modern synthetic methodologies. It facilitates regio- and stereoselective transformations by acting as a coordination site for transition metal catalysts, thereby enabling the activation of otherwise inert C-H bonds.

This compound and related azine N-oxide aldehydes have proven to be highly effective substrates in rhodium(I)-catalyzed intermolecular hydroacylation of alkynes. semanticscholar.org This transformation involves the activation of the aldehyde C-H bond and its subsequent addition across an alkyne C-C triple bond. The N-oxide functionality is crucial for the success of this reaction, as it acts as an effective controlling group, directing the catalyst and promoting the desired reactivity. semanticscholar.org

The reaction couples azine N-oxide substituted aldehydes with unactivated terminal alkynes, proceeding under mild conditions with high yields and excellent regioselectivity. semanticscholar.org The use of 2-aminobenzaldehydes as substrates in similar Rh-catalyzed hydroacylation reactions further highlights the utility of chelation-assistance strategies in achieving diverse and synthetically valuable products. researchgate.net These strategies provide efficient access to functionalized molecules that can be converted into important heterocyclic structures. researchgate.net

The general scheme for this transformation is the hydroacylative coupling of aldehydes with alkynes, which can lead to the formation of substituted quinolines and their N-oxides. digitellinc.com The mild conditions employed demonstrate broad functional group tolerance, making it a versatile method for preparing diversely substituted quinolines. digitellinc.com

Table 1: Examples of Rh(I)-Catalyzed Intermolecular Hydroacylation using Azine N-oxide Aldehydes
Aldehyde SubstrateAlkyne PartnerCatalyst SystemProduct YieldRegioselectivity (linear:branched)Reference
Pyridine-2-carbaldehyde N-oxide1-Octyne[Rh(COD)Cl]₂ / PPh₃85%>20:1 semanticscholar.org
Quinoline-2-carbaldehyde N-oxidePhenylacetylene[Rh(COD)Cl]₂ / PPh₃78%>20:1 semanticscholar.org
This compound1-HexyneRh(I) ComplexGoodHigh semanticscholar.org
2-Aminobenzaldehyde1-Octyne[Rh(dppe)Cl]₂94%Not Applicable researchgate.net

The directing effect of the N-oxide group is central to the mechanism of these catalytic transformations. The process is believed to initiate with the coordination of the rhodium(I) catalyst to the N-oxide oxygen atom. This brings the metal center into close proximity to the C-H bond of the formyl group, facilitating an intramolecular oxidative addition. This step forms a five-membered rhodacycle intermediate, which is a key step in the catalytic cycle.

Following the formation of the acyl rhodium(III) hydride intermediate, the alkyne coordinates to the metal center. Subsequent migratory insertion of the alkyne into the Rh-H bond (hydrometallation) or the Rh-acyl bond (carbometallation) occurs, followed by C-C bond-forming reductive elimination to yield the enone product and regenerate the active Rh(I) catalyst. youtube.com

This N-oxide directing group strategy has also been successfully applied in Rh(III)-catalyzed C-8 selective alkylation and alkynylation of quinoline N-oxides, demonstrating its utility as a "stepping stone" for remote C-H functionalization. researchgate.net Mechanistic studies, including those on related palladium-catalyzed systems, support the formation of cyclometalated intermediates, where the N-oxide chelation directs the regioselectivity of the C-H activation. wikipedia.orgjackwestin.com The stability of the resulting metallacycle (e.g., five-membered for C8 activation vs. four-membered for C2 activation) is a key factor influencing the site selectivity of the reaction. jackwestin.com

Intramolecular and Intermolecular Reactivity Studies of this compound

While extensive quantitative kinetic and thermodynamic data for reactions involving this compound are not widely published, the principles of kinetic and thermodynamic control are fundamental to understanding its reactivity. A reaction is under kinetic control if the product ratio is determined by the rates at which the products are formed, favoring the product with the lowest activation energy. libretexts.orgfiveable.me Conversely, a reaction is under thermodynamic control when the product ratio is determined by the relative stability of the products, which occurs when the reaction is reversible and allowed to reach equilibrium. libretexts.orgfiveable.me

In the context of this compound, C-H activation reactions are typically irreversible and thus under kinetic control. The regioselectivity observed in rhodium-catalyzed reactions is a result of the lower activation energy for the directed pathway via the N-oxide chelated intermediate.

For other reactions, such as nucleophilic additions to the formyl group or the quinoline ring, the reaction conditions can determine the outcome. Lower temperatures and short reaction times would favor the kinetic product, which is the one that forms fastest. wikipedia.org Higher temperatures and longer reaction times would allow for equilibrium to be established, favoring the formation of the most stable thermodynamic product. wikipedia.org Understanding the interplay between the stability of intermediates and transition state energies is crucial for predicting and controlling the reaction outcomes.

Comparative Reactivity of the Quinoline N-Oxide Core (e.g., C-2 Amination Patterns)

The N-oxide function is indispensable for activating the quinoline ring system towards certain transformations, particularly nucleophilic substitution. libretexts.org Compared to the parent quinoline, the N-oxide group is strongly electron-withdrawing, which significantly reduces the electron density at the C-2 and C-4 positions. This electronic effect makes these positions highly susceptible to nucleophilic attack.

One of the most studied reactions is the direct amination at the C-2 position. Various methods have been developed for this transformation using copper, palladium, or metal-free conditions. fiveable.me For instance, copper-catalyzed C-2 amination of quinoline N-oxides can be achieved with formamides, lactams, or O-benzoyl hydroxylamines. fiveable.me

The reactivity difference between quinolines and their N-oxides is stark; amination that proceeds readily with quinoline 1-oxides often fails or gives different products with the corresponding quinolines under the same conditions. libretexts.org This difference can be explained by the lower LUMO (Lowest Unoccupied Molecular Orbital) energies of the N-oxides, which makes them better electron acceptors for nucleophilic attack. libretexts.org

Table 2: Comparison of C-2 Functionalization of Quinoline N-Oxides
SubstrateReagentCatalyst/ConditionsProductYieldReference
Quinoline N-oxidePiperidine (B6355638)CuI, Toluene, 50°C, Air2-(Piperidin-1-yl)quinoline N-oxide91% fiveable.me
Quinoline N-oxideHexanolactamCu(OAc)₂, Ag₂CO₃, Benzene, 120°C2-(Hexanolactam-1-yl)quinoline N-oxide93% fiveable.me
Quinoline N-oxideAmmonia (B1221849)Diethyl H-phosphonate, K₂CO₃, RT2-Aminoquinoline95%
Quinoline N-oxideN-Fluorobenzenesulfonimide (NFSI)Nickel Catalyst2-(N-Benzenesulfonimidoyl)quinoline N-oxideGood wikipedia.org
4-Ethylquinoline 1-oxidei-PrONO, NaNH₂Liquid NH₃, -33°C2-Amino-4-ethylquinoline 1-oxide49% libretexts.org

Exploration of Functional Group Interconversions Involving the Formyl Moiety

The formyl group at the C-2 position of the quinoline N-oxide ring is a versatile functional handle that can undergo a variety of chemical transformations. These interconversions allow for the synthesis of a wide range of quinoline derivatives with potential biological activity.

Standard organic transformations can be applied to the formyl moiety, including:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2-carboxyquinoline 1-oxide) using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The formyl group can be reduced to a primary alcohol (2-(hydroxymethyl)quinoline 1-oxide) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition: The aldehyde can react with Grignard reagents or organolithium compounds to form secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the formyl group into an alkene.

Reductive Amination: The formyl group can be converted into an amine through reaction with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride).

Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Knoevenagel or aldol (B89426) condensations, to form new C-C bonds. For example, reactions with nucleophiles like pyrazole (B372694) and piperidine can lead to potentially bioactive quinolines.

These transformations highlight the synthetic utility of this compound as a building block for more complex molecules.

Spectroscopic Characterization and Structural Elucidation of 2 Formylquinoline 1 Oxide

Application of Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of 2-formylquinoline 1-oxide.

¹H NMR Spectroscopy: In the proton NMR spectrum, the aldehyde proton (CHO) typically appears as a distinct singlet at a downfield chemical shift, often around 9.8-10.5 ppm. The aromatic protons of the quinoline (B57606) ring system produce a complex pattern of signals, usually between 7.5 and 9.0 ppm. The specific chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing effects of both the N-oxide and the formyl group. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the formyl group is characteristically found at a very downfield position, generally in the range of 185-195 ppm. The carbons of the quinoline ring resonate in the aromatic region, typically between 115 and 150 ppm.

2D NMR Experiments: Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguous signal assignments. COSY spectra reveal proton-proton coupling relationships, helping to establish the connectivity of the protons on the quinoline ring. researchgate.net HSQC experiments correlate directly bonded protons and carbons, providing definitive C-H assignments. magritek.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CHO ~9.8-10.5 ~185-195
Quinoline H ~7.5-9.0 -

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of C₁₀H₇NO₂. The fragmentation pattern observed in the mass spectrum can offer additional structural clues. nih.gov Common fragmentation pathways may involve the loss of the formyl group (CHO) or the oxygen atom of the N-oxide. researchgate.netresearchgate.net

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₀H₇NO₂
Exact Mass 173.0477

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule.

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the formyl group is typically observed in the region of 1690-1715 cm⁻¹.

N-O Stretch: The N-oxide group gives rise to a characteristic stretching vibration, which is usually found in the range of 1200-1350 cm⁻¹.

Aromatic C-H and C=C Stretches: The spectrum also displays absorptions corresponding to the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the C=C bond stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region). researchgate.net

Table 3: Key Infrared Absorption Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹)
Aromatic C-H Stretch >3000
C=O Stretch (Formyl) 1690-1715
Aromatic C=C Stretch 1400-1600

Crystal Structure Analysis (e.g., X-ray Diffractometry) (Where applicable for this compound)

Table 4: Expected Crystallographic Parameters for a Quinoline Derivative

Parameter Typical Value/System
Crystal System Orthorhombic or Monoclinic

Computational Chemistry Approaches to 2 Formylquinoline 1 Oxide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Formylquinoline 1-oxide, these calculations can elucidate its three-dimensional structure, the distribution of electrons within the molecule, and its spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method for the computational study of quinoline (B57606) derivatives due to its balance of accuracy and computational efficiency researchgate.netresearchgate.net. DFT calculations are employed to optimize the molecular geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations can be performed in the gas phase or with solvent models to simulate solution-phase behavior nih.govnih.gov.

The electronic properties are also a major focus of DFT studies. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability nih.gov. A smaller gap generally suggests higher reactivity nih.gov. For substituted quinoline N-oxides, the HOMO-LUMO gap can vary depending on the nature and position of the substituent nih.gov. For instance, studies on nitro derivatives of quinoline N-oxide have shown HOMO-LUMO gaps in the range of 3.11 to 3.69 eV, indicating significant reactivity nih.gov.

Another important aspect is the mapping of the molecular electrostatic potential (MEP). The MEP surface illustrates the charge distribution on the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) nih.gov. These maps are invaluable for predicting sites susceptible to nucleophilic and electrophilic attack nih.gov. For this compound, the oxygen atom of the N-oxide group and the oxygen of the formyl group are expected to be regions of high negative electrostatic potential, making them likely sites for interaction with electrophiles or for hydrogen bonding nih.gov.

The table below illustrates the type of electronic properties that can be calculated for different isomers or conformers of a substituted quinoline N-oxide using DFT.

PropertyValue (Illustrative)
HOMO Energy -6.5 eV
LUMO Energy -2.8 eV
HOMO-LUMO Gap (ΔE) 3.7 eV
Dipole Moment 4.5 D

Theoretical Predictions of Reactivity and Selectivity

Computational methods are extensively used to predict the reactivity and regioselectivity of chemical reactions involving quinoline N-oxides rsc.org. The N-oxide group significantly influences the reactivity of the quinoline ring, making it a versatile starting material for various chemical transformations rsc.org.

DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can be calculated to predict the most reactive sites within the this compound molecule for nucleophilic, electrophilic, or radical attacks nih.gov. For quinoline N-oxides in general, theoretical studies often support experimental observations that positions C2 and C4 are activated towards nucleophilic attack. The presence of the formyl group at the C2 position in this compound further modulates this reactivity profile.

Computational modeling can also be used to investigate reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface for a given reaction. This allows for the determination of activation barriers and reaction enthalpies, providing a rationale for the observed product distribution and helping to design more efficient synthetic routes.

The following table summarizes key global reactivity descriptors that can be calculated to predict the chemical behavior of this compound.

Reactivity DescriptorDefinitionPredicted Implication
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.

Molecular Modeling and Simulation Studies

While quantum chemical calculations typically focus on single molecules, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of molecules in a condensed phase (e.g., in solution or in a biological environment) nih.govacs.org.

MD simulations can provide insights into the conformational flexibility of this compound. For example, the orientation of the formyl group relative to the quinoline ring can be studied. DFT calculations on related styrylquinoline N-oxides have shown that different rotamers can have significantly different properties and that their equilibrium can be altered by the environment nih.gov. An MD simulation would track the rotation around the C2-C(formyl) bond over time, revealing the preferred conformations and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding intermolecular interactions. A simulation of this compound in a solvent like water would show how solvent molecules arrange themselves around the solute and would quantify the hydrogen bonding interactions with the N-oxide and formyl groups. Such simulations are performed by defining a force field that describes the interactions between all atoms in the system. The trajectory of the atoms over time is then calculated by integrating Newton's equations of motion mdpi.com.

In the context of drug design, molecular docking and subsequent MD simulations are used to predict how a molecule like this compound might bind to a biological target, such as an enzyme or a DNA molecule nih.govnih.gov. These simulations can predict the binding pose, calculate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex, providing a molecular basis for its potential biological activity mdpi.comnih.gov.

Advanced Research Applications of 2 Formylquinoline 1 Oxide in Organic Synthesis

Utilization as a Key Intermediate in Complex Molecular Architectures

The dual reactivity of 2-Formylquinoline 1-oxide, stemming from the electrophilic formyl group and the quinoline (B57606) N-oxide moiety, makes it a valuable intermediate in the synthesis of elaborate molecular structures. The aldehyde function serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and additions of organometallic reagents.

A primary application involves its reaction with compounds containing an active methylene (B1212753) group. In reactions analogous to the Knoevenagel condensation, this compound can react with nucleophiles like malonates, cyanoacetates, and nitroalkanes. These reactions extend the carbon framework and introduce new functional groups, paving the way for further synthetic manipulations. For instance, the condensation products can be subjected to cyclization, reduction, or other modifications to build complex acyclic and cyclic systems.

While direct literature on this compound is specific, the reactivity of the closely related 2-chloro-3-formylquinolines provides a strong precedent. These compounds readily undergo Claisen-Schmidt condensation with ketones to form quinolinylchalcones researchgate.net. These chalcones are key intermediates that can be transformed into a variety of other heterocyclic systems, demonstrating the utility of the formylquinoline scaffold in generating molecular diversity researchgate.net. The formyl group's ability to react with various bifunctional nucleophiles allows for the assembly of intricate structures, positioning it as a crucial stepping stone in multi-step total synthesis projects.

Building Block for the Synthesis of Fused Heterocyclic Ring Systems

The strategic placement of the formyl group adjacent to the heterocyclic nitrogen atom in this compound makes it an ideal precursor for the construction of fused heterocyclic ring systems. These fused systems are of great importance in medicinal chemistry and materials science. The synthesis typically involves a condensation reaction at the formyl group, followed by an intramolecular cyclization that engages the quinoline ring or the N-oxide functionality.

For example, condensation of this compound with hydrazines or hydroxylamine (B1172632) can yield the corresponding hydrazones or oximes. These derivatives can then undergo intramolecular cyclization under thermal or acidic conditions to form fused systems like pyrazolo[1,5-a]quinolines or oxazolo[3,2-a]quinolines.

The versatility of this approach is well-documented for analogous compounds. For instance, chalcones derived from 2-chloro-3-formylquinoline are cyclized with reagents like hydrazine, urea, or thiourea (B124793) to afford fused pyrazoline, pyrimidine-2-one, and pyrimidine-2-thiol (B7767146) rings, respectively researchgate.net. Similarly, reactions of 2-azidoquinoline-3-carboxaldehyde (a related derivative) with active methylene compounds lead to the formation of complex fused systems researchgate.net. These examples underscore the potential of the formylquinoline core to serve as a template for generating novel polycyclic heteroaromatic architectures airo.co.in.

The table below illustrates the types of fused heterocyclic systems that can be synthesized from formylquinoline derivatives.

Starting ReagentIntermediateFused Ring System
Hydrazine HydrateHydrazonePyrazoloquinoline
UreaChalconePyrimidoquinoline
ThioureaChalconeThienopyrimidoquinoline
Hydroxylamine HClOximeOxazoloquinoline

Development of Novel Reagents and Catalysts (e.g., Metal-Complex Ligands)

Heterocyclic compounds, particularly those containing nitrogen atoms, are widely used as ligands in coordination chemistry to create metal complexes that function as catalysts. This compound is an excellent precursor for such ligands. The formyl group can be readily condensed with a variety of primary amines to generate a diverse library of Schiff base ligands dntb.gov.uanih.gov.

These Schiff bases, which incorporate the quinoline N-oxide moiety and the newly formed imine group, can act as multidentate ligands. The nitrogen atom of the quinoline ring, the oxygen atom of the N-oxide group, and the nitrogen atom of the imine can all coordinate with a central metal ion. This chelation effect leads to the formation of stable and well-defined metal complexes nih.gov. The electronic and steric properties of the resulting catalyst can be fine-tuned by varying the amine component used in the Schiff base formation.

Research has shown that metal complexes of Schiff bases derived from quinoline and other heterocyclic aldehydes exhibit significant catalytic activity in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions mdpi.com. For example, copper(II) complexes of Schiff bases have been effectively used as catalysts in Claisen-Schmidt condensations mdpi.com. The inherent chirality and rigid structure of the quinoline framework can also be exploited in the design of asymmetric catalysts.

Examples of Metal Ions Used in Quinoline Schiff Base Complexes:

Copper (Cu(II)) mdpi.commdpi.com

Silver (Ag(I)) nih.gov

Manganese (Mn(II)) nih.gov

Cobalt (Co(II)) nih.gov

Iron (Fe(III)) mdpi.com

Chromium (Cr(III)) mdpi.com

Potential in Chemical Sensing and Environmental Monitoring Methodologies

Quinoline-based compounds are renowned for their unique photophysical properties and are frequently employed as the core scaffold in the design of fluorescent probes for chemical sensing nih.govnih.gov. This compound serves as a key starting material for the synthesis of such probes due to the reactivity of its aldehyde group.

The formyl group allows for the straightforward introduction of various recognition moieties or signaling units through condensation reactions. For example, by reacting this compound with specific anilines or hydrazides, one can create sensors where the binding of an analyte (like a metal ion or an anion) to the recognition site causes a change in the electronic properties of the molecule, leading to a detectable change in fluorescence (either "turn-on" or "turn-off") researchgate.net.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-formylquinoline 1-oxide, and how can reaction efficiency be optimized?

  • Methodology : The most common method involves selenium dioxide oxidation of active methyl derivatives in dry pyridine under reflux. For example, 2-methylquinoline 1-oxide is oxidized with a 1.1:1 molar ratio of SeO₂ to substrate, achieving 50–70% crude yields after 5–9 hours. Reaction completion is monitored via TLC (silica gel, CHCl₃:EtOH 7:1), and residual active methyl groups are verified absent via NMR (absence of δ 2.51–2.81 ppm signals) .
  • Optimization : Adjusting solvent purity, reflux duration, and SeO₂ stoichiometry can improve yields. Post-reaction filtration and solvent removal under reduced pressure are critical for purity.
Oxidation Method SubstrateOxidant Ratio (SeO₂)SolventYield (%)Key Monitoring Tools
SeO₂/Pyridine2-Methylquinoline 1-oxide1.1:1Dry Pyridine50–70TLC, NMR

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR : Confirm formyl group presence via aldehyde proton signals (δ ~9–10 ppm) and aromatic proton patterns.
  • IR : Detect formyl C=O stretching (~1680–1700 cm⁻¹) and N-oxide absorption bands (~1250–1300 cm⁻¹) .
  • TLC : Monitor reaction progress using CHCl₃:EtOH (7:1) as the mobile phase .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?

  • Analytical Strategy : Cross-reference spectral data across multiple studies, accounting for solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and instrument calibration. For example, IR absorption bands for N-oxide moieties vary slightly depending on substituent electron-withdrawing effects .
  • Case Study : In nitration studies of quinoline 1-oxide derivatives, IR spectra of 2-hydroxyquinoline 1-oxide show distinct O–H and N–O stretches compared to acylated analogs. Such comparisons validate structural assignments .

Q. What experimental precautions are critical for handling this compound in peroxide-forming reactions?

  • Risk Mitigation : Although not explicitly classified as a peroxide former, aldehydes (e.g., formyl groups) can form peroxides under oxidizing conditions. Implement EH&S protocols:

  • Store in airtight containers with stabilizers (e.g., BHT).
  • Test for peroxides periodically using iodide/acid methods .
    • Deactivation : Submit deactivation requests via institutional EH&S protocols if peroxide formation is suspected .

Q. How can crystallographic data enhance the understanding of this compound’s reactivity?

  • Structural Insights : Single-crystal X-ray diffraction (e.g., as applied to 6-[4-(diphenylamino)phenyl]quinoline 1-oxide) reveals bond angles and electron density maps, clarifying regioselectivity in electrophilic substitution reactions. Key parameters include:

  • Mean C–C bond length: 0.004 Å
  • R factor: <0.06 for high confidence .

Data Contradiction and Reproducibility

Q. Why do oxidation yields for this compound vary across studies, and how can reproducibility be improved?

  • Root Causes : Variations in substrate purity, solvent drying (pyridine hygroscopicity), and SeO₂ quality.
  • Best Practices :

  • Pre-dry pyridine over molecular sieves.
  • Use fresh SeO₂ and validate via blank reactions.
  • Report detailed experimental conditions (e.g., reflux time, filtration steps) .

Q. How can researchers validate the biological relevance of this compound using analogs like 4-nitroquinoline 1-oxide (4-NQO)?

  • Comparative Studies : 4-NQO is a well-established carcinogen in murine models (e.g., esophageal cancer induction in C57BL/6 mice). For this compound:

  • Design toxicity assays (e.g., cell viability, ROS generation).
  • Compare metabolic activation pathways using HPLC-MS to detect DNA adducts .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing data from this compound experiments?

  • Data Analysis :

  • Use Student’s t-test or ANOVA for biological replicates (e.g., toxicity assays).
  • Report uncertainties (e.g., ±SD) and justify sample sizes via power analysis .

Q. How should researchers present synthetic and analytical data in manuscripts?

  • Journal Compliance :

  • Follow ACS or RSC formatting guidelines (e.g., "Experimental" sections in J. Org. Chem.).
  • Include raw data in supplements (e.g., NMR spectra, TLC images) .
  • For crystallography, deposit CIF files in public databases (e.g., CCDC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.